molecular formula C21H26N2O B11411328 1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-benzimidazole

1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-benzimidazole

Cat. No.: B11411328
M. Wt: 322.4 g/mol
InChI Key: ISIZGHRNFZLMEH-UHFFFAOYSA-N
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Description

1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-1,3-benzodiazole is an organic compound with a complex structure that includes a benzodiazole ring, a butyl chain, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylphenol with butyl bromide to form 4-(4-methylphenoxy)butane. This intermediate is then reacted with 2-propyl-1H-1,3-benzodiazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-methylphenoxy)butyl]-2-propyl-1H-benzimidazole
  • 4-(4-methylphenoxy)cyanobenzene

Uniqueness

1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring with a butyl chain and a methylphenoxy group sets it apart from similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[4-(4-methylphenoxy)butyl]-2-propylbenzimidazole

InChI

InChI=1S/C21H26N2O/c1-3-8-21-22-19-9-4-5-10-20(19)23(21)15-6-7-16-24-18-13-11-17(2)12-14-18/h4-5,9-14H,3,6-8,15-16H2,1-2H3

InChI Key

ISIZGHRNFZLMEH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)C

Origin of Product

United States

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